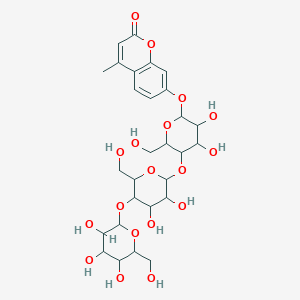

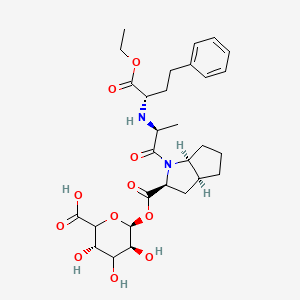

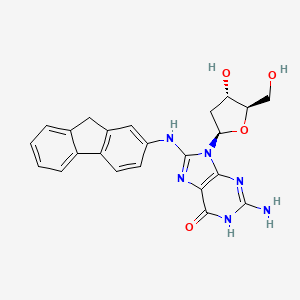

3-乙酰基-1,2-O-异丙基-α-D-半乳呋喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves acetonation reactions, where specific conditions lead to the formation of isopropylidene derivatives. For instance, the action of ethyl (or methyl) isopropenyl ether on D-galactose under conditions of kinetic control produces 4,6-O-isopropylidene-alpha, beta-D-galactopyranose, showcasing a typical route to such structures (Gelas & Horton, 1979)[https://consensus.app/papers/acetonation-dgalactose-alkyl-isopropenyl-ethers-gelas/c50d7275bd6457c5bbf3bf3bac549433/?utm_source=chatgpt].

Molecular Structure Analysis

X-ray diffraction studies play a crucial role in determining the molecular structure of carbohydrate derivatives. For example, the crystal structure analysis of a related compound, methyl 3,4-O-isopropylidene-2,6-di-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-alpha-D-galactopyranoside, provides insights into the conformational dynamics and structural distortions induced by the isopropylidene group (Hoogendorp, Kok, & Romers, 1983)[https://consensus.app/papers/structure-methyl-hoogendorp/b4b99a14798b51179548ef6e214b6640/?utm_source=chatgpt].

Chemical Reactions and Properties

Isopropylidene derivatives of carbohydrates, such as 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose, undergo various chemical reactions, including epimerization, acetal formation, and ring-opening reactions. These reactions highlight the reactivity of the acetyl and isopropylidene groups in different chemical environments (Beigelman, Gurskaya, Tsapkina, & Mikhailov, 1988)[https://consensus.app/papers/epimerization-acetolysis-beigelman/fe2dce7233665051bdc881937104a456/?utm_source=chatgpt].

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are key to understanding the behavior of these compounds. X-ray crystallography provides detailed information on the crystalline structure and helps infer physical properties related to stability and solubility (James & Stevens, 1980)[https://consensus.app/papers/xray-study-5oacetyl1234dio-james/ce47588ee11c5b8abd5f814a70afe3e8/?utm_source=chatgpt].

Chemical Properties Analysis

The chemical properties of 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose and its analogs can be explored through their reactivity towards various chemical reagents. Studies on the synthesis, reactions, and derivatization of similar sugar compounds help in understanding the reactivity patterns and chemical stability of these molecules (Fleetwood & Hughes, 1999)[https://consensus.app/papers/synthesis-23oisopropylidene5thiodribose-5thiodribose-fleetwood/7d3f03b4d455595380134a89872cb7d9/?utm_source=chatgpt].

科学研究应用

复杂碳水化合物的合成

3-乙酰基-1,2-O-异丙基-α-D-半乳呋喃糖已被用作合成复杂碳水化合物结构的关键中间体。例如,它促成了 β-D-半乳呋喃糖-(1→3)-D-半乳吡喃糖的首次合成,这是肺炎克雷伯菌脂多糖中 O 抗原多糖的重复单元,展示了其在构建生物学上有意义的分子中的用途 (Wang, Zhang, & Ning, 2003)。这一成果突出了其在开发与细菌致病性和免疫学相关的寡糖合成途径中的作用。

用于结核病研究的糖缀合物合成

另一个值得注意的应用涉及结核分枝杆菌细胞壁的基序 E 的合成,这是结核病研究的关键靶标。通过使用 3-O-苯甲酰基-1,2-O-异丙基-α-D-半乳呋喃糖作为糖基受体,研究人员证明了其在与分枝杆菌致病性相关的复杂糖结构的区域和立体选择性合成中的有效性 (Wang & Ning, 2003)。这项工作强调了该化合物在开发疫苗研究和诊断工具的抗原中的重要性。

免疫调节剂的开发

该化合物的用途延伸到半乳寡糖和相关结构的合成,这些结构在免疫调节和作为益生元中具有潜在应用。例如,它在合成与植物中的阿拉伯半乳聚糖 (AG) 相关的四糖和六糖中的应用证明了其在创造具有潜在健康益处的分子的多功能性 (Ning, Wang, & Yi, 2002)。

属性

IUPAC Name |

[(3aR,5S,6R,6aR)-5-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O7/c1-5(13)15-8-7(6(14)4-12)16-10-9(8)17-11(2,3)18-10/h6-10,12,14H,4H2,1-3H3/t6-,7-,8+,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHWTXULRQTAPZ-SRQGCSHVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@H](O[C@H]1[C@H](CO)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 27059391 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)